(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729481
InChI: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i1D2,2D,3D
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 184.18 g/mol

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

CAS No.:

Cat. No.: VC15729481

Molecular Formula: C6H12O6

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol -

Specification

Molecular Formula C6H12O6
Molecular Weight 184.18 g/mol
IUPAC Name (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i1D2,2D,3D
Standard InChI Key WQZGKKKJIJFFOK-KWFMCDROSA-N
Isomeric SMILES [2H][C@@]1([C@H]([C@H](C(O[C@]1([2H])C([2H])([2H])O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound belongs to the hexopyranose family, featuring a six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 5. Its IUPAC name, (3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol, explicitly defines its stereochemistry and deuterium substitution pattern. The molecular formula is C₆H₁₂O₆, with a molecular weight of 184.18 g/mol due to the incorporation of four deuterium atoms. These substitutions occur at two distinct sites:

  • C5 and C6 positions: Each bears one deuterium atom.

  • Hydroxymethyl group (-CH₂OH): The methyl carbon binds two deuterium atoms, forming a -CD₂OH moiety.

The stereochemical configuration (3R,4R,5S,6R) ensures a specific spatial arrangement critical for its biochemical interactions. The SMILES notation, [2H][C@@]1(C@HO)O, and InChIKey, WQZGKKKJIJFFOK-KWFMCDROSA-N, further validate its three-dimensional structure.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₂O₆
Molecular Weight184.18 g/mol
Deuterium Substitutions4 (C5, C6, CD₂OH)
IUPAC Name(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol

Synthesis and Characterization

Synthetic Methodology

The synthesis of this deuterated compound relies on deuterium-enriched reagents to achieve site-specific isotopic labeling. Key steps include:

  • Deuterium Incorporation: Use of deuterated reducing agents (e.g., NaBD₄) or deuterium oxide (D₂O) to introduce deuterium at C5, C6, and the hydroxymethyl group.

  • Stereochemical Control: Asymmetric catalysis and chiral auxiliaries ensure the desired (3R,4R,5S,6R) configuration.

  • Protecting Group Strategy: Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted side reactions during synthesis.

Analytical Validation

Post-synthesis characterization employs:

  • NMR Spectroscopy: Distinguishes deuterium signals and confirms stereochemistry via coupling constants.

  • X-ray Crystallography: Resolves the spatial arrangement of substituents and validates the oxane ring conformation.

  • Mass Spectrometry: Verifies molecular weight and deuterium incorporation efficiency.

Physicochemical Properties

Solubility and Crystallinity

The compound exhibits high water solubility (>500 mg/mL at 25°C) due to its polar hydroxyl groups. Deuterium substitution slightly reduces solubility compared to non-deuterated analogs, a phenomenon attributed to increased hydrophobic character. Crystallization from aqueous solutions yields monoclinic crystals, as confirmed by X-ray diffraction.

Research Applications

Isotopic Tracers in Metabolism

The compound’s deuterium labels enable precise tracking of carbohydrate metabolism pathways. For example, in glycolysis studies, deuterium at C5 and C6 allows researchers to monitor flux through the pentose phosphate pathway via mass spectrometry.

NMR Spectroscopy

Deuterium’s quadrupolar moment (spin = 1) provides distinct NMR signals, facilitating the study of molecular dynamics in complex mixtures. The compound serves as an internal standard in ²H NMR experiments, resolving overlapping signals from non-deuterated species .

Comparative Analysis with Non-Deuterated Analogs

Table 2: Isotopic Effects on Key Properties

PropertyDeuterated CompoundNon-Deuterated Analog
Molecular Weight184.18 g/mol180.16 g/mol
C-D Bond Strength∼465 kJ/molC-H: ∼414 kJ/mol
Aqueous SolubilitySlightly reducedHigher
Metabolic StabilityEnhancedStandard

Deuterium substitution minimally alters the compound’s electronic environment but significantly impacts kinetic parameters and intermolecular interactions.

Future Research Directions

  • Synthetic Optimization: Improving deuterium incorporation efficiency to reduce costs and enhance isotopic purity.

  • Biological Imaging: Leveraging deuterium’s neutron scattering properties for advanced imaging techniques in structural biology.

  • Drug Delivery Systems: Exploring deuterated carbohydrates as carriers for targeted therapeutics, capitalizing on their metabolic stability.

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